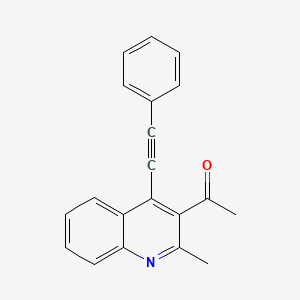![molecular formula C10H17NO2 B13962108 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents such as 1,4-dioxane, acetonitrile (MeCN), and dimethylformamide (DMF), along with bases like diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may be performed in aqueous or organic solvents under reflux conditions, while reduction reactions are often carried out in anhydrous solvents under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
科学的研究の応用
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications:
作用機序
The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octane
- 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific structural features, including the presence of an ethyl group and a carboxylic acid functional group.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
6-ethyl-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-11-4-3-10(7-11)5-8(6-10)9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChIキー |
FLHLFLDOWZCYJO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2(C1)CC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
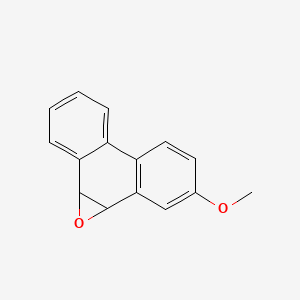
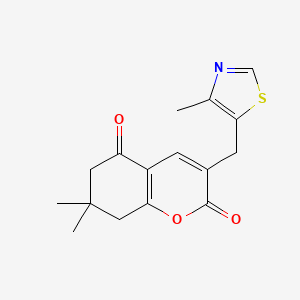
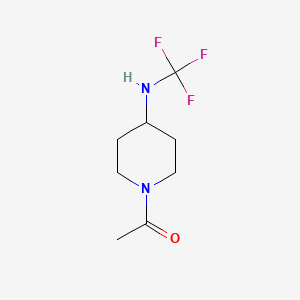
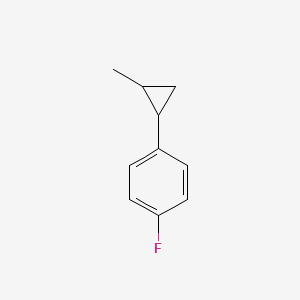
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
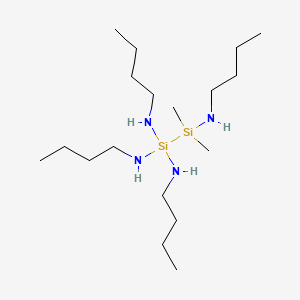
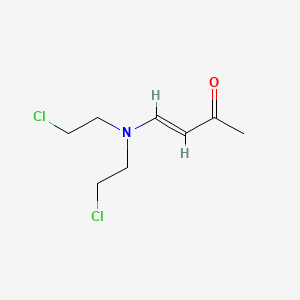
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
